Human NNMT Inhibition: 2-Chloro-N-(pyridin-3-ylmethyl)nicotinamide Demonstrates Low Micromolar Activity, a Unique Basal Profile
2-Chloro-N-(pyridin-3-ylmethyl)nicotinamide inhibits human nicotinamide N-methyltransferase (NNMT) with an IC50 value of 9,000 nM (9.0 µM) [1]. This compound represents a distinct, structurally simple chemical starting point with basal micromolar activity, standing in stark contrast to both highly potent, optimized NNMT inhibitors (e.g., JBSNF-000028, IC50 = 33 nM) [2] and completely inactive analogs [3].
| Evidence Dimension | Inhibitory activity against human NNMT |
|---|---|
| Target Compound Data | IC50 = 9,000 nM (9.0 µM) |
| Comparator Or Baseline | JBSNF-000028: IC50 = 33 nM (0.033 µM). Inactive nicotinamide analogs: IC50 > 30,000 nM. |
| Quantified Difference | Target compound exhibits approximately 273-fold lower potency than a highly optimized clinical candidate, yet displays definitive, quantifiable activity that distinguishes it from inactive analogs. |
| Conditions | Recombinant human NNMT (1-270 residues) expressed in E. coli BL21 (DE3), measured up to 60 mins by fluorescence polarization [1]. |
Why This Matters
This specific, quantifiable baseline activity profile makes 2-Chloro-N-(pyridin-3-ylmethyl)nicotinamide a valuable starting point for rational medicinal chemistry optimization, where its unique substituent pattern can be systematically modified to enhance potency.
- [1] BindingDB. BDBM50416500 (CHEMBL1209652): 2-Chloro-N-(pyridin-3-ylmethyl)nicotinamide NNMT Inhibition Data. IC50 = 9.00E+3 nM. Accessed 2026. View Source
- [2] Ace Therapeutics. JBSNF-000028 free base: Orally active NNMT inhibitor with IC50 of 0.033 µM. View Source
- [3] BindingDB. BDBM50455089 (CHEMBL4209022): Human NNMT inhibition IC50 = 30,000 nM. Accessed 2026. View Source
